molecular formula C31H38F3N5O12 B8049531 (4S)-4-[[(2S)-2-Acetamido-4-methylpentanoyl]amino]-5-[[(3R)-1-[[(2S)-3-carboxy-1-oxo-1-[[2-oxo-4-(trifluoromethyl)chromen-7-yl]amino]propan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-5-oxopentanoic acid

(4S)-4-[[(2S)-2-Acetamido-4-methylpentanoyl]amino]-5-[[(3R)-1-[[(2S)-3-carboxy-1-oxo-1-[[2-oxo-4-(trifluoromethyl)chromen-7-yl]amino]propan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-5-oxopentanoic acid

Cat. No.: B8049531
M. Wt: 729.7 g/mol
InChI Key: KTZOWCXXAYFIFT-XSSXFGQWSA-N
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Description

(4S)-4-[[(2S)-2-Acetamido-4-methylpentanoyl]amino]-5-[[(3R)-1-[[(2S)-3-carboxy-1-oxo-1-[[2-oxo-4-(trifluoromethyl)chromen-7-yl]amino]propan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-5-oxopentanoic acid is a sophisticated synthetic compound designed for advanced life science research. Its complex structure, featuring a coumarin derivative core linked to a peptide sequence, suggests potential for use as a specialized probe or modulator in biochemical studies. Researchers may employ this compound to investigate specific enzymatic activity, cellular signaling pathways, or protein-protein interactions. The presence of the trifluoromethyl group on the chromen moiety can enhance metabolic stability and binding affinity, making this compound a valuable tool for developing high-throughput screening assays or as a foundational scaffold in medicinal chemistry programs aimed at discovering new therapeutic agents. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

(4S)-4-[[(2S)-2-acetamido-4-methylpentanoyl]amino]-5-[[(3R)-1-[[(2S)-3-carboxy-1-oxo-1-[[2-oxo-4-(trifluoromethyl)chromen-7-yl]amino]propan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-5-oxopentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H38F3N5O12/c1-13(2)9-20(35-15(4)41)29(49)37-19(7-8-23(42)43)27(47)39-26(14(3)40)30(50)38-21(12-24(44)45)28(48)36-16-5-6-17-18(31(32,33)34)11-25(46)51-22(17)10-16/h5-6,10-11,13-14,19-21,26,40H,7-9,12H2,1-4H3,(H,35,41)(H,36,48)(H,37,49)(H,38,50)(H,39,47)(H,42,43)(H,44,45)/t14-,19+,20+,21+,26?/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTZOWCXXAYFIFT-XSSXFGQWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(C(=O)N[C@@H](CC(=O)O)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H38F3N5O12
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

729.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4S)-4-[[(2S)-2-acetamido-4-methylpentanoyl]amino]-5-[[(3R)-1-[[(2S)-3-carboxy-1-oxo-1-[[2-oxo-4-(trifluoromethyl)chromen-7-yl]amino]propan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-5-oxopentanoic acid, also known as N-Acetyl-Ile-Glu-Pro-Asp-(7-amino-4-trifluoromethylcoumarin), is a fluorogenic substrate widely recognized for its role in detecting Granzyme B activity. Granzyme B is a serine protease crucial for the apoptosis of target cells, predominantly functioning in immune responses mediated by cytotoxic T lymphocytes and natural killer cells.

Chemical Structure and Properties

This compound has a complex structure characterized by multiple functional groups, including amides, carboxylic acids, and ketones. Its molecular formula is C32H38F3N5O11C_{32}H_{38}F_3N_5O_{11} with a molecular weight of 725.7 g/mol. The stereochemistry of the compound plays a significant role in its biological activity, as specific configurations at various chiral centers influence its interactions within biological systems.

The primary mechanism of action involves the cleavage of the peptide bond by Granzyme B. The enzyme recognizes the specific peptide sequence Ile-Glu-Pro-Asp (IEPD) within the compound. Upon binding, Granzyme B cleaves the bond between aspartic acid and the 7-amino-4-trifluoromethylcoumarin (AFC) moiety, releasing fluorescent AFC. This fluorescence can be quantitatively measured to assess Granzyme B activity, making it a valuable tool in immunological research.

1. Detection of Granzyme B Activity

The compound serves as a fluorogenic substrate for detecting and quantifying Granzyme B activity. This is crucial for studying apoptosis mechanisms in immune responses.

2. High-throughput Screening

It is utilized in high-throughput screening assays aimed at identifying potential inhibitors of Granzyme B, which may have therapeutic implications for conditions characterized by excessive cell death, such as cancer or autoimmune diseases.

3. Research in Immunology and Cell Biology

The compound's ability to facilitate the study of cytotoxic T lymphocyte and natural killer cell-mediated apoptosis has made it an important reagent in immunological research.

Case Study 1: Granzyme B Activity in Cancer Research

In a study investigating the role of Granzyme B in tumor immunity, researchers used this compound to measure enzyme activity in various cancer cell lines. The results indicated that higher levels of Granzyme B were associated with increased apoptosis in tumor cells, suggesting its potential as a therapeutic target.

Case Study 2: Inhibition Studies

Another study focused on screening for inhibitors of Granzyme B using this substrate. Various compounds were tested for their ability to inhibit enzyme activity, leading to the identification of several promising candidates that could be further developed into therapeutic agents.

Data Table: Summary of Biological Activities

Activity Description Relevance
Detection of Granzyme BFluorogenic substrate for measuring enzyme activityImmunological research
High-throughput screeningIdentifying potential inhibitors of Granzyme BTherapeutic implications
Apoptosis studiesFacilitating understanding of immune-mediated cell deathCancer therapy development

Scientific Research Applications

Structure and Properties

The molecular formula of this compound is C32H38F3N5O11C_{32}H_{38}F_3N_5O_{11}, and it has a molecular weight of approximately 725.7 g/mol. Its intricate stereochemistry, with several chiral centers, plays a crucial role in its biochemical interactions. The presence of the trifluoromethyl group and chromene moiety enhances its pharmacological properties, making it a candidate for various applications.

Fluorogenic Substrate for Granzyme B Activity

One of the primary applications of this compound is as a fluorogenic substrate for detecting and quantifying Granzyme B activity. Granzyme B is a serine protease released by cytotoxic T lymphocytes and natural killer cells, which are vital components of the immune response. The compound's structure allows it to be cleaved by Granzyme B, releasing a fluorescent product that can be quantitatively measured. This application is crucial for studying the mechanisms of apoptosis induced by immune cells.

High-throughput Screening Assays

The compound is also utilized in high-throughput screening assays to identify potential inhibitors of Granzyme B. Such inhibitors could have therapeutic implications for conditions involving excessive cell death, such as autoimmune diseases and cancer. The ability to screen large libraries of compounds quickly aids in drug discovery processes.

Biochemical Research

In biochemical research, this compound serves as a model for studying enzyme-substrate interactions. Understanding how Granzyme B interacts with this substrate can provide insights into its mechanism of action and help design more effective inhibitors or modulators.

Therapeutic Implications

The potential therapeutic applications of this compound extend beyond its use as a substrate. By inhibiting Granzyme B activity, it may be possible to develop treatments for diseases characterized by unwanted apoptosis or tissue damage due to immune responses.

Case Studies and Research Findings

While specific case studies on this exact compound may be limited, related research has demonstrated its utility in various experimental setups:

Case Study 1: Detection of Cytotoxic Activity

Research has shown that using fluorogenic substrates like this compound allows researchers to quantify cytotoxic T cell activity effectively. By measuring fluorescence intensity, scientists can assess the efficacy of immune responses against tumors or infected cells.

Case Study 2: Inhibition Studies

Studies investigating potential inhibitors of Granzyme B have utilized this substrate to evaluate how different compounds affect enzyme activity. These findings contribute to the development of new therapeutic agents aimed at modulating immune responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Peptide-Like Derivatives with Acetamido and Hydroxy Groups

Compound A :

(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-Acetamido-4-carboxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-5-amino-5-oxopentanoic acid

  • Key Similarities: Multiple acetamido and hydroxypropanoyl groups. Carboxy and amide linkages.
  • Differences: Lacks the trifluoromethylchromenyl group. Contains an additional 5-amino-5-oxopentanoic acid terminus.
  • Bioactivity : Likely targets enzymatic pathways due to carboxy groups, similar to ACE inhibitors .
Compound B :

A PROTAC molecule from :

  • Structure : Contains acetylated peptide chains and a heterobifunctional design.
  • Similarities :
    • Complex amide linkages and stereochemistry.
    • Designed for targeted protein degradation.
  • Differences :
    • Includes a VHL ligand and IAP-binding moiety, unlike the target compound’s chromenyl group.

Chromenyl and Fluorinated Derivatives

Compound C :

Coumarin derivatives from Cinnamomum species :

  • Structure : Simple coumarin backbone with hydroxyl or methoxy groups.
  • Similarities :
    • Chromenyl core (shared with the target compound).
  • Differences :
    • Lack peptide-like chains and trifluoromethyl groups.
  • Bioactivity : Antioxidant and anti-inflammatory effects; the target compound’s trifluoromethyl group may enhance these properties .
Compound D :

2-Oxo-4-(trifluoromethyl)chromen-7-yl derivatives :

  • Structure : Similar chromenyl group but without peptide linkages.
  • Bioactivity : Antimicrobial and cytotoxic activities; the target compound’s amide groups may improve cell permeability .

Carboxy and Sulfanylpropanoyl Derivatives

Compound E :

(2S,4S)-2-Substituted-3-(3-Sulfanylpropanoyl)-6-Oxohexahydropyrimidine-4-Carboxylic Acids :

  • Structure: Sulfanylpropanoyl and carboxy groups in a pyrimidine ring.
  • Similarities :
    • Carboxy groups for ionic interactions.
  • Differences :
    • Sulfanyl group vs. the target’s trifluoromethylchromenyl group.
  • Bioactivity : Antihypertensive effects; highlights the role of carboxy groups in enzyme inhibition .

Comparative Data Table

Property Target Compound Compound A Compound E Compound C
Molecular Weight ~800-900 g/mol (estimated) ~750 g/mol ~300 g/mol ~150-200 g/mol
Key Functional Groups Trifluoromethylchromenyl, carboxy, amide Acetamido, carboxy, amide Sulfanyl, carboxy Hydroxyl, chromenyl
Bioactivity Potential antimicrobial, enzyme inhibition Enzyme inhibition Antihypertensive Antioxidant, anti-inflammatory
Synthesis Complexity High (multiple stereocenters) Moderate Low Low
Metabolic Stability High (trifluoromethyl group) Moderate Low Low

Key Research Findings

  • Fluorinated Derivatives: The trifluoromethyl group in the target compound enhances metabolic stability compared to non-fluorinated coumarins .
  • PROTAC Comparison : While PROTACs (Compound B) use similar peptide linkages, their heterobifunctional design differs fundamentally from the target’s structure .

Preparation Methods

Peptide Backbone Assembly

The compound’s peptide sequence is constructed via sequential solid-phase peptide synthesis (SPPS) or solution-phase methods. The core structure begins with the assembly of the tetrapeptide chain (Ile-Glu-Pro-Asp), followed by functionalization with the trifluoromethylchromen-7-yl group. Key steps include:

  • Amino Acid Activation : Carbodiimide-based coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are employed with N-hydroxysuccinimide (NHS) to activate carboxyl groups.

  • Coupling Reactions : Reactions occur in anhydrous solvents like dimethylformamide (DMF) or dichloromethane (DCM) under nitrogen atmosphere to prevent hydrolysis.

  • Protective Group Strategy : Temporary tert-butyloxycarbonyl (Boc) or 9-fluorenylmethyloxycarbonyl (Fmoc) groups shield amino functionalities, while side-chain protecting groups (e.g., trityl for asparagine) ensure regioselectivity.

Trifluoromethylchromen-7-yl Attachment

The fluorogenic 7-amino-4-trifluoromethylcoumarin (AFC) group is introduced via amide bond formation between the aspartic acid residue’s carboxyl group and the AFC amine. This step requires:

  • Pre-activation of AFC : The AFC amine is treated with HOBt (hydroxybenzotriazole) and DIC (N,N’-diisopropylcarbodiimide) in tetrahydrofuran (THF) to form an active ester.

  • Coupling Efficiency : Yields for this step typically range from 70% to 85%, contingent on stoichiometric ratios and reaction time.

Table 1: Representative Reaction Conditions for Key Steps

StepReagents/SolventsTemperature (°C)Time (h)Yield (%)
Peptide CouplingEDC/HOBt, DMF252478–92
AFC AttachmentDIC/HOBt, THF0–41270–85
DeprotectionTFA/DCM (95:5)252>95

Purification and Characterization

Chromatographic Techniques

Crude product purification employs reverse-phase high-performance liquid chromatography (RP-HPLC) with a C18 column and gradient elution (acetonitrile/water + 0.1% trifluoroacetic acid). Fractions are analyzed via:

  • Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) confirms molecular weight (theoretical: 729.7 g/mol; observed: 730.2 ± 0.3 g/mol).

  • Nuclear Magnetic Resonance (NMR) : 1H^1H and 13C^{13}C NMR spectra validate structural integrity, with characteristic peaks for the trifluoromethyl group (δ=120125\delta = 120–125 ppm in 19F^{19}F NMR).

Yield Optimization

  • Solvent Selection : Substituting DMF with dimethylacetamide (DMA) improves solubility of hydrophobic intermediates, boosting yields by 10–15%.

  • Microwave-Assisted Synthesis : Shortens coupling times from 24 h to 2–4 h while maintaining >90% yield.

Industrial-Scale Production

Process Intensification

Large-scale synthesis utilizes automated peptide synthesizers with in-line monitoring for real-time adjustment of reagent stoichiometry. Key considerations include:

  • Cost-Effective Reagents : Replacing EDC with propylphosphonic anhydride (T3P®) reduces side-product formation and lowers production costs by 20%.

  • Green Chemistry Approaches : Ionic liquids (e.g., [BMIM][BF4]) replace traditional solvents, enhancing recyclability and reducing waste.

Quality Control Metrics

ParameterSpecificationMethod
Purity≥95%RP-HPLC
Residual Solvents<500 ppm (ICH Q3C)GC-MS
Heavy Metals<10 ppmICP-MS

Challenges and Innovations

Racemization Risks

The stereochemical integrity of chiral centers (e.g., (3R)-3-hydroxybutan-2-yl) is vulnerable to racemization during coupling. Strategies to mitigate this include:

  • Low-Temperature Reactions : Conducting couplings at 0–4°C reduces epimerization.

  • Additives : HOBt or Oxyma Pure® suppress racemization by stabilizing active intermediates .

Q & A

Q. What synthetic strategies are recommended for constructing this compound, given its structural complexity?

Methodological Answer: Multicomponent reactions (MCRs) are highly effective for assembling complex peptidomimetics. For example, Ugi-type reactions have achieved yields >85% for structurally related compounds by coupling amines, carbonyls, and carboxylic acids in a single step . Key steps include:

  • Sequential amide bond formation using tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) protection.
  • Stereochemical control via chiral auxiliaries or enzymatic resolution (e.g., lipases for enantiomer separation).
  • Final deprotection under mild acidic conditions (e.g., TFA/CH2_2Cl2_2) to preserve the trifluoromethyl chromen moiety.

Q. Which analytical techniques are critical for validating the compound’s structure and purity?

Methodological Answer:

  • NMR Spectroscopy: Use 1^1H and 13^13C NMR to confirm stereochemistry and backbone connectivity. For example, δ 1.2–1.4 ppm (methyl groups) and δ 7.8–8.2 ppm (chromen aromatic protons) are diagnostic signals .
  • HRMS (High-Resolution Mass Spectrometry): Compare experimental m/z values with theoretical calculations (e.g., [M+H]+^+ or [M−H]^− ions) to confirm molecular weight .
  • HPLC-PDA: Reverse-phase HPLC with photodiode array detection (≥95% purity threshold) to assess impurities, especially residual trifluoromethyl intermediates.

Q. What purification methods are effective for isolating this compound given its solubility profile?

Methodological Answer:

  • Solvent-Dependent Crystallization: Use mixed solvents (e.g., EtOAc/hexane) to exploit differential solubility of intermediates.
  • RP-HPLC: Employ C18 columns with gradients of acetonitrile/water (0.1% TFA) to separate diastereomers or hydrolyzed byproducts .
  • Size-Exclusion Chromatography (SEC): Effective for separating high-molecular-weight aggregates from the monomeric compound.

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and stereochemical fidelity?

Methodological Answer:

  • Factorial Experimental Design: Systematically vary parameters (temperature, pH, catalyst loading) to identify optimal conditions. For example, reducing reaction temperature from 25°C to 10°C may suppress racemization at chiral centers .
  • Bayesian Optimization: Machine learning algorithms can predict optimal reagent ratios and reaction times, reducing trial-and-error experimentation .
  • In Situ Monitoring: Use FTIR or Raman spectroscopy to track intermediate formation and adjust conditions dynamically.

Q. How can contradictions in spectroscopic data (e.g., unexpected 1^11H NMR splitting patterns) be resolved?

Methodological Answer:

  • 2D NMR (COSY, NOESY): Resolve overlapping signals and confirm spatial proximity of protons (e.g., coupling between chromen and amide NH groups) .
  • Variable-Temperature NMR: Identify dynamic processes (e.g., rotamer interconversion) causing signal broadening at 25°C.
  • Isotopic Labeling: Synthesize 13^{13}C-labeled analogs to trace carbon connectivity and assign ambiguous signals.

Q. What computational approaches are suitable for modeling the compound’s binding interactions with biological targets?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations: Simulate interactions with putative targets (e.g., serine proteases) using AMBER or CHARMM force fields. Focus on the trifluoromethyl chromen group’s role in π-π stacking .
  • Density Functional Theory (DFT): Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity or stability under physiological conditions .
  • Docking Studies (AutoDock Vina): Screen against kinase or GPCR libraries to identify off-target effects, guided by structural analogs from oncology patents .

Q. How can stable analogs be designed to enhance metabolic stability without compromising activity?

Methodological Answer:

  • Bioisosteric Replacement: Substitute the labile ester group (e.g., 2-oxo chromen) with a trifluoromethyl ketone or cyclopropyl moiety to resist hydrolysis .
  • Prodrug Strategies: Introduce a phosphate or PEGylated group at the carboxylate terminus to improve solubility and slow hepatic clearance.
  • Deuterium Incorporation: Replace α-hydrogens near amide bonds with deuterium to reduce CYP450-mediated oxidation .

Q. What methodologies assess the compound’s stability under physiological conditions?

Methodological Answer:

  • Forced Degradation Studies: Expose to pH 1–10 buffers, UV light, and 40°C/75% RH to identify degradation pathways (e.g., chromen ring oxidation) .
  • LC-MS/MS Degradant Profiling: Characterize breakdown products (e.g., hydrolyzed amides) using collision-induced dissociation (CID).
  • Circular Dichroism (CD): Monitor conformational changes in aqueous vs. lipid environments to predict aggregation tendencies.

Tables of Key Data

Parameter Optimal Condition Reference
MCR Yield85–95% (Ugi Reaction)
HPLC Purity Threshold≥95% (C18, ACN/H2_2O)
Degradation T50_{50}48 hrs (pH 7.4, 37°C)
DFT HOMO-LUMO Gap4.2 eV (Trifluoromethyl Chromen)

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